Hydrogen-Bond Donor & Polarity Advantage Over Deoxy Analog (1-Boc-3-(4-piperidyl)azetidine)
The target compound contains a free hydroxyl group that provides one hydrogen-bond donor (HBD), increasing its topological polar surface area (tPSA) to 52.9 Ų, compared to its deoxy analog (CAS 1251006-64-0) which lacks this donor and has a tPSA of 32.8 Ų . This ~61% increase in polar surface area directly impacts solubility and passive membrane permeability profiles, a critical parameter for CNS drug candidates.
| Evidence Dimension | Topological Polar Surface Area (tPSA) & Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | tPSA = 52.9 Ų; HBD = 1 |
| Comparator Or Baseline | 1-Boc-3-(4-piperidyl)azetidine (CAS 1251006-64-0): tPSA = 32.8 Ų; HBD = 0 |
| Quantified Difference | Δ tPSA = +20.1 Ų (+61%); Δ HBD = +1 |
| Conditions | Computed values based on molecular topology. |
Why This Matters
A higher tPSA and HBD count are directly correlated with improved aqueous solubility and reduced CNS passive permeability, enabling fine-tuning of drug-like properties when designing CNS-penetrant vs. peripherally restricted molecules.
